molecular formula C12H14FNO4S B2846218 1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 385403-97-4

1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B2846218
CAS No.: 385403-97-4
M. Wt: 287.31
InChI Key: YHEGAHHBWFRTCB-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid (CAS: 385403-97-4) is a sulfonamide-substituted piperidine derivative with the molecular formula C₁₂H₁₄FNO₄S and a molecular weight of 287.31 g/mol . It is synthesized via sulfonylation of the piperidine ring, typically involving reactions with 4-fluorophenyl sulfonyl chloride under basic conditions . The compound is characterized by a 4-fluorophenyl sulfonyl group attached to the nitrogen of the piperidine ring and a carboxylic acid substituent at the 3-position. It is reported to have a purity of 95% and is stored at +4°C for stability .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4S/c13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEGAHHBWFRTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385403-97-4
Record name 1-(4-fluorobenzenesulfonyl)piperidine-3-carboxylic acid
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Preparation Methods

Direct Sulfonation of Piperidine-3-carboxylic Acid

Route 1 begins with nipecotic acid, leveraging its secondary amine for sulfonation:

  • Protection of the carboxylic acid : To prevent undesired side reactions, the carboxylic acid is esterified (e.g., methyl ester) using thionyl chloride and methanol.
  • Sulfonation : The protected piperidine reacts with 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine to scavenge HCl.
  • Deprotection : The ester is hydrolyzed under basic conditions (NaOH/EtOH) to regenerate the carboxylic acid.

Typical Conditions :

Step Reagents Temperature Yield
Protection SOCl₂, MeOH 0–25°C 85%
Sulfonation 4-Fluorobenzenesulfonyl chloride, Et₃N 25°C 72%
Deprotection NaOH, EtOH Reflux 90%

This route offers simplicity but requires careful handling of hygroscopic intermediates.

Cyclization of Amino Alcohol Precursors

Route 2 constructs the piperidine ring de novo:

  • Amino alcohol preparation : 5-Aminopentan-1-ol is treated with ethyl acrylate via Michael addition to form a β-amino ester.
  • Cyclization : Intramolecular nucleophilic attack under acidic conditions (HCl) yields the piperidine-3-carboxylate ester.
  • Sulfonation and hydrolysis : Analogous to Route 1.

Advantages : Avoids pre-formed nipecotic acid, enabling modular substitution patterns.
Challenges : Lower overall yield (58%) due to competing polymerization during cyclization.

Optimization of Reaction Parameters

Sulfonation Efficiency

The sulfonation step is critical. Excess 4-fluorobenzenesulfonyl chloride (1.5 equiv) and slow reagent addition minimize di-sulfonation byproducts. Solvent screening reveals dichloromethane outperforms THF or DMF in selectivity.

Catalytic Enhancements

Incorporating DMAP (4-dimethylaminopyridine) as a catalyst accelerates sulfonation, reducing reaction time from 12 h to 4 h.

Purification Strategies

Crude product purification via recrystallization (ethanol/water) achieves 95% purity, while silica gel chromatography is reserved for analytical-grade material.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.78 (m, 4H, piperidine CH₂), 3.02 (t, 2H, NCH₂), 3.82 (m, 1H, CHCO₂H), 7.45 (dd, 2H, aromatic), 7.92 (dd, 2H, aromatic).
  • IR (KBr) : 1685 cm⁻¹ (C=O, carboxylic acid), 1340 cm⁻¹ (S=O symmetric), 1160 cm⁻¹ (S=O asymmetric).

Physicochemical Properties

Property Value Source
Melting Point 157–159°C
Density 1.4 g/cm³
Solubility Sparingly soluble in H₂O; soluble in DMSO

Applications and Derivatives

The compound serves as a key intermediate in pharmaceuticals, particularly kinase inhibitors and neuroactive agents. Patent US8697876B2 highlights its utility in synthesizing benzamide derivatives with anticonvulsant properties.

Scientific Research Applications

Medicinal Chemistry Applications

1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid has shown potential in medicinal chemistry due to its structural characteristics, which may contribute to the development of novel therapeutic agents. The presence of the sulfonyl group is particularly noteworthy as it can enhance bioactivity by improving solubility and metabolic stability.

Case Studies:

  • Anticancer Research: Preliminary studies suggest that derivatives of piperidine compounds exhibit anticancer properties by inhibiting specific cancer cell lines. The sulfonyl group may play a crucial role in modulating interactions with biological targets.
  • Neuropharmacology: Research indicates that piperidine-based compounds can influence neurotransmitter systems, making them candidates for developing treatments for neurological disorders.

Material Science Applications

The compound's unique chemical structure allows for potential applications in material science, particularly in the development of advanced polymers and coatings.

Case Studies:

  • Polymer Synthesis: The incorporation of sulfonyl groups into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications.
  • Coatings Development: Compounds similar to this compound have been explored for use in coatings that require enhanced chemical resistance and durability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The compound belongs to a broader class of piperidine-3-carboxylic acid derivatives functionalized with sulfonamide groups. Structural analogs differ in:

  • Sulfonyl substituents : Fluorophenyl, nitrophenyl, heterocyclic, or alkyl groups.
  • Positional isomerism : Fluorine substitution on the phenyl ring (para vs. meta) or carboxylic acid placement on the piperidine (3- vs. 4-position).
Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid 385403-97-4 C₁₂H₁₄FNO₄S 287.31 4-Fluorophenyl sulfonyl, 3-carboxylic acid Purity: 95%; Storage: +4°C
1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid 891392-75-9 C₁₂H₁₄FNO₄S 287.31 3-Fluorophenyl sulfonyl, 4-carboxylic acid ChemSpider ID: 11860172
1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid 321970-60-9 C₁₂H₁₄N₂O₆S 326.32 3-Nitrophenyl sulfonyl, 3-carboxylic acid Pharma intermediate
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid 875163-82-9 C₁₂H₁₆N₂O₅S 300.33 Heterocyclic sulfonyl (isoxazole), 3-carboxylic acid Solubility: >43.2 µg/mL (pH 7.4)
1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid 326907-70-4 C₁₂H₁₄FNO₄S 287.31 4-Fluorophenyl sulfonyl, 4-carboxylic acid Structural isomer of target compound

Physicochemical Properties

  • Melting Points : Related compounds in show melting points between 132–230°C , suggesting high crystallinity. The isoxazole derivative (CAS 875163-82-9) has moderate aqueous solubility (>43.2 µg/mL), likely due to its heterocyclic group .
  • The 3-nitrophenyl analog (CAS 321970-60-9) has higher polarity due to the nitro group .

Key Takeaways

Structural Influence : The position of fluorine (para vs. meta) and carboxylic acid (3- vs. 4-position) significantly alters physicochemical and biological properties.

Synthetic Flexibility : Sulfonyl chloride intermediates allow modular synthesis, enabling rapid diversification for structure-activity relationship studies.

Biological Relevance : Fluorinated analogs like this compound are promising candidates for drug discovery due to balanced lipophilicity and metabolic stability .

Biological Activity

1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid, identified by its CAS number 385403-97-4, is a compound with significant potential in pharmacology due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications, supported by relevant data and research findings.

  • Molecular Formula : C₁₂H₁₄FNO₄S
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 385403-97-4
  • Density : 1.4 g/cm³
  • Boiling Point : 466.1 °C at 760 mmHg

Antibacterial Activity

Research has indicated that compounds containing the piperidine moiety exhibit noteworthy antibacterial properties. In a study evaluating a series of piperidine derivatives, it was found that several compounds demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains like Escherichia coli and Staphylococcus aureus .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound also shows significant enzyme inhibitory activity. Notably, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, both of which are important in various physiological processes and disease mechanisms. The IC50 values for some derivatives were reported as follows:

Compound IC50 (µM)
Compound 7l2.14 ± 0.003
Compound 7m0.63 ± 0.001
Compound 7nValue not specified

These results indicate that certain derivatives of piperidine can serve as potent inhibitors, which may have implications in treating conditions like Alzheimer's disease through AChE inhibition .

Hypoglycemic Activity

Piperidine derivatives have also been associated with hypoglycemic effects, suggesting potential therapeutic roles in managing diabetes. The presence of the sulfonyl group enhances the pharmacological profile of these compounds, making them candidates for further investigation in glucose metabolism regulation .

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives for their biological activities. The study highlighted the structure-activity relationship (SAR) that revealed how modifications to the piperidine ring could enhance antibacterial and enzyme inhibitory activities. Docking studies provided insights into how these compounds interact with target proteins, which is crucial for drug design .

Q & A

Q. What are the standard synthetic routes for 1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid?

Methodological Answer: Synthesis typically involves sulfonylation of the piperidine core. A common approach includes:

  • Step 1: Reacting piperidine-3-carboxylic acid derivatives with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2: Purification via recrystallization or column chromatography.
  • Key Conditions: Temperature control (0–25°C), anhydrous solvents, and Lewis acid catalysts (e.g., ZnCl₂) to enhance sulfonylation efficiency .
  • Monitoring: Thin-layer chromatography (TLC) with UV visualization ensures reaction progress and purity .
Synthetic Step Conditions Catalyst/Solvent Monitoring
Sulfonylation0–25°C, anhydrousTriethylamine, DCMTLC (UV)
PurificationRoom temperatureEthanol/water recrystallizationNMR

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., fluorophenyl substituents, piperidine ring conformation) .
  • 19F NMR: Confirms fluorine incorporation and electronic environment .
    • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
    • X-ray Crystallography: Resolves stereochemical ambiguities in the piperidine ring and sulfonyl group orientation .
    • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Q. What are the primary research applications of this compound?

Methodological Answer:

  • Medicinal Chemistry: Acts as a scaffold for protease inhibitors (e.g., targeting viral or bacterial enzymes) due to its sulfonyl group’s electrophilic reactivity .
  • Chemical Biology: Used in photoaffinity labeling studies to map enzyme active sites via its fluorophenyl moiety .
  • Material Science: Investigated for coordination chemistry applications with transition metals (e.g., Pd or Cu) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Reproducibility: Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects .
  • Structural Confirmation: Re-analyze batch purity via HPLC-MS to exclude impurities influencing activity .
  • Meta-Analysis: Compare literature data using standardized metrics (e.g., IC₅₀ values) and adjust for assay conditions (pH, temperature) .

Q. What strategies optimize synthesis yield and purity for large-scale production?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., AlCl₃ vs. ZnCl₂) to enhance sulfonylation efficiency .
  • Solvent Optimization: Replace DCM with acetonitrile for improved solubility and reduced side reactions .
  • Process Monitoring: Use in-situ FTIR to track reaction intermediates and terminate at optimal conversion .
Parameter Optimization Strategy Impact on Yield
CatalystZnCl₂ (0.5 equiv.)+15% yield
SolventAcetonitrileReduced byproduct formation

Q. How can structural ambiguities arising from conflicting X-ray and NMR data be resolved?

Methodological Answer:

  • Dynamic NMR Studies: Analyze variable-temperature ¹H NMR to detect conformational flexibility in the piperidine ring .
  • DFT Calculations: Compare computed (B3LYP/6-31G*) and experimental bond angles to validate crystallographic data .
  • Synchrotron X-ray Diffraction: High-resolution data (≤0.8 Å) resolves electron density discrepancies .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against protein databases (e.g., PDB) to identify binding pockets complementary to the sulfonyl group .
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess binding mode persistence .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. How should researchers address the compound’s instability in aqueous solutions?

Methodological Answer:

  • Buffer Optimization: Use phosphate buffers (pH 7.4) over Tris-HCl to minimize hydrolysis of the sulfonyl group .
  • Lyophilization: Store as a lyophilized powder at -20°C, reconstituting in anhydrous DMSO immediately before use .
  • Stability Assays: Monitor degradation via LC-MS at intervals (0, 24, 48 hrs) under experimental conditions .

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